REACTION_CXSMILES
|
[C:1]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.Cl[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24].Cl>C(Cl)Cl>[C:4]([O:3][C:1]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])[CH2:11][CH2:10]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
17 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1CCNCC1
|
Name
|
|
Quantity
|
90 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.14 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.51 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
61 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at <25° C.
|
Type
|
CUSTOM
|
Details
|
at <25° C
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The phases were then separated from each other, and the organic phase
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo to a volume of 35 L
|
Type
|
ADDITION
|
Details
|
Isopropyl acetate (89 kg) was then added
|
Type
|
CONCENTRATION
|
Details
|
the batch was concentrated by vacuum distillation at less than 35° C. to a volume of 50 L
|
Type
|
CUSTOM
|
Details
|
to crystallize the title product
|
Type
|
ADDITION
|
Details
|
Heptane (47 kg) was then added over 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry cooled to and
|
Type
|
WAIT
|
Details
|
aged at 20° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
after which the aged slurry was filtered
|
Type
|
WASH
|
Details
|
washed with heptane (17 kg)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by N2 sweep on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 kg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |